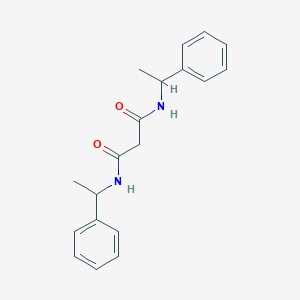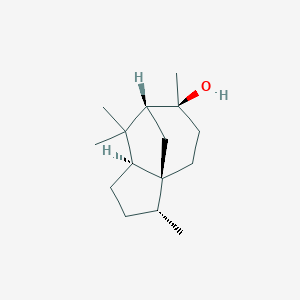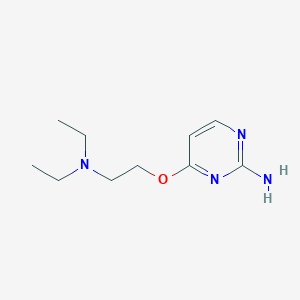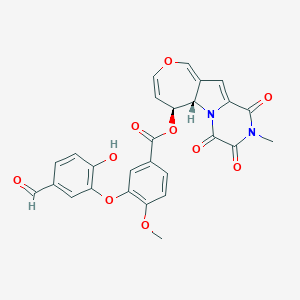
Dethiosecoemestrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dethiosecoemestrin is a natural product that has been isolated from the marine sponge, Lendenfeldia chondrodes. It belongs to the family of polyketides and has a unique structure that makes it an interesting molecule for scientific research.
Applications De Recherche Scientifique
Isolation and Structural Analysis
- Studies on fungal products: Dethiosecoemestrin, a metabolite related to emestrin, was isolated from Emericella striata. Its structure was established based on chemical and spectroscopic evidence. It was noted for its biogenetic derivation from emestrin and its degradation into violaceic acid. The antimicrobial activity of dethiosecoemestrin was also examined (Seya, Nozawa, Udagawa, Nakajima, & Kawai, 1986).
Metabolism and Biochemical Dynamics
- Modulation of metabolic detoxification pathways: Research has indicated the significance of foods and nutrients in supporting and modulating detoxification functions in the human body. This includes the study of phase I and phase II detoxification enzymes, Nrf2 signaling, and metallothionein, relevant to understanding the metabolism of compounds like dethiosecoemestrin (Hodges & Minich, 2015).
Enzyme-related Studies
- Catalytic application of selenium and tellurium compounds: This review discusses the design and synthesis of organoselenides and tellurides that mimic the activity of the glutathione peroxidase enzyme, vital in the detoxification system that deals with harmful peroxides. These studies are relevant to understanding the enzyme-based detoxification of compounds such as dethiosecoemestrin (Alberto, Nascimento, & Braga, 2011).
Microorganism-based Detoxification
- Biodegradation and biotransformation of explosives: This research focuses on the metabolism of toxic compounds by microorganisms and plants, with an emphasis on identifying and characterizing plant genes involved in detoxification. Insights from such studies are crucial for understanding how microorganisms might interact with or detoxify compounds like dethiosecoemestrin (Rylott, Lorenz, & Bruce, 2011).
Computational Approaches
- Computational enzymology and organophosphorus degrading enzymes: This review highlights computational methodologies applied to enzyme-based detoxification of organophosphorus compounds, offering insights that could be applicable to the study of dethiosecoemestrin (Ramalho et al., 2016).
Propriétés
Numéro CAS |
104799-51-1 |
|---|---|
Nom du produit |
Dethiosecoemestrin |
Formule moléculaire |
C27H20N2O10 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
[(1S,14S)-5-methyl-3,4,6-trioxo-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate |
InChI |
InChI=1S/C27H20N2O10/c1-28-24(32)17-10-16-13-37-8-7-20(23(16)29(17)26(34)25(28)33)39-27(35)15-4-6-19(36-2)22(11-15)38-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1 |
Clé InChI |
APGIPIWYVRPJKL-REWPJTCUSA-N |
SMILES isomérique |
CN1C(=O)C2=CC3=COC=C[C@@H]([C@H]3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES canonique |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Autres numéros CAS |
104799-51-1 |
Synonymes |
dethiosecoemestrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




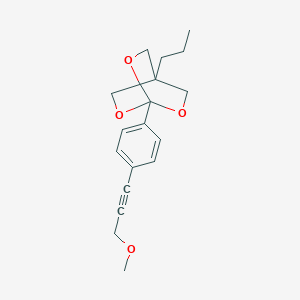
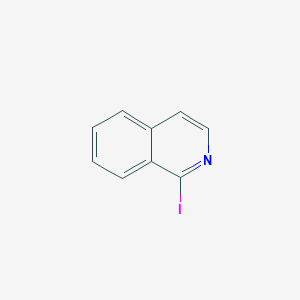
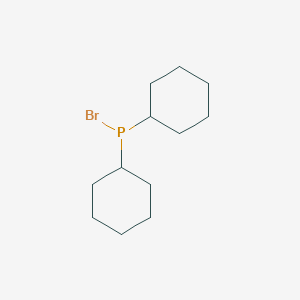
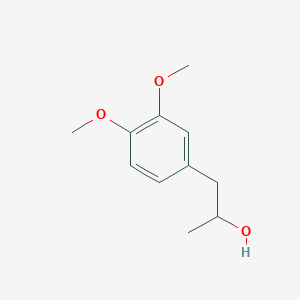
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
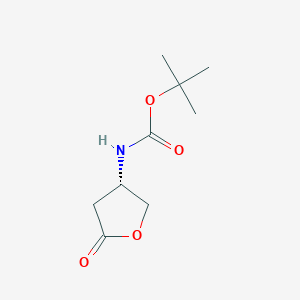
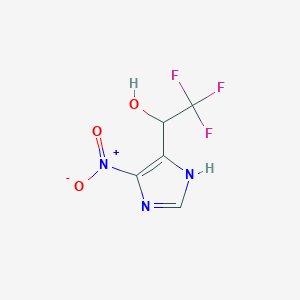
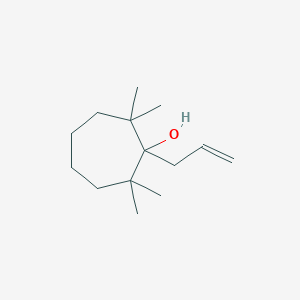
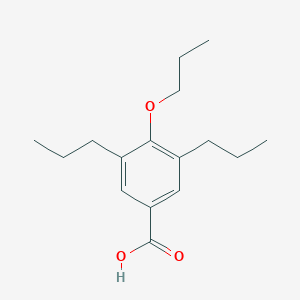
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)
